molecular formula C24H32N2O2 B11327587 3-butoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

3-butoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11327587
M. Wt: 380.5 g/mol
InChI Key: SCSLDPQGAQEDQH-UHFFFAOYSA-N
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Description

3-butoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic organic compound. Its chemical structure consists of a benzene ring substituted with a butoxy group and an amide functional group. The presence of a pyrrolidine ring and a phenyl group adds complexity to its structure.

Preparation Methods

a. Synthetic Routes

Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 3-butoxybenzoic acid with 1-(4-methylphenyl)pyrrolidin-2-amine in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl-3-(3-dimethylaminopropyl)carbodiimide). The amide bond forms between the carboxylic acid and the amine groups.

b. Reaction Conditions

The reaction typically occurs in an organic solvent (e.g., dichloromethane or dimethylformamide) at room temperature or under mild heating. Purification involves column chromatography or recrystallization.

c. Industrial Production

While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis. Optimization of reaction conditions and purification steps ensures efficient production.

Chemical Reactions Analysis

3-butoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction of the amide group may yield the corresponding amine.

    Substitution: Substitution reactions can occur at the butoxy group or the phenyl ring.

    Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) or N-bromosuccinimide (for substitution) are commonly employed.

Scientific Research Applications

This compound finds applications in diverse fields:

    Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Biology: Investigations into its interactions with biological targets (e.g., receptors, enzymes) are ongoing.

    Industry: It could serve as a precursor for specialty chemicals.

Mechanism of Action

The precise mechanism of action remains an active area of research. Potential molecular targets include receptors or enzymes involved in cellular signaling pathways. Further studies are needed to elucidate its effects.

Comparison with Similar Compounds

While 3-butoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to its specific substituents, similar compounds include other benzamides, pyrrolidine derivatives, and phenyl-substituted amides.

Remember that this compound’s properties and applications continue to be explored, and scientific advancements may reveal additional insights

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Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

3-butoxy-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C24H32N2O2/c1-3-4-16-28-22-9-7-8-21(17-22)24(27)25-18-23(26-14-5-6-15-26)20-12-10-19(2)11-13-20/h7-13,17,23H,3-6,14-16,18H2,1-2H3,(H,25,27)

InChI Key

SCSLDPQGAQEDQH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)C)N3CCCC3

Origin of Product

United States

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